1,2-Oxidolinalool

Description

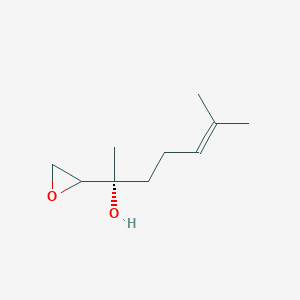

Structure

3D Structure

Properties

CAS No. |

76985-29-0 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

(2R)-6-methyl-2-(oxiran-2-yl)hept-5-en-2-ol |

InChI |

InChI=1S/C10H18O2/c1-8(2)5-4-6-10(3,11)9-7-12-9/h5,9,11H,4,6-7H2,1-3H3/t9?,10-/m1/s1 |

InChI Key |

BXOURKNXQXLKRK-QVDQXJPCSA-N |

Isomeric SMILES |

CC(=CCC[C@](C)(C1CO1)O)C |

Canonical SMILES |

CC(=CCCC(C)(C1CO1)O)C |

Origin of Product |

United States |

Stereoselective Synthesis of 1,2 Oxidolinalool and Its Isomers

Chemo-catalytic Synthetic Strategies

Chemical synthesis offers robust and scalable methods for producing 1,2-Oxidolinalool. These strategies hinge on the selective oxidation of one of linalool's double bonds and the controlled formation of the five- or six-membered ether ring.

Asymmetric Epoxidation of Linalool (B1675412) and Related Olefins

The asymmetric epoxidation of the allylic alcohol linalool is a key step in controlling the stereochemistry of the final oxide product. Various chiral catalysts have been developed to achieve high enantioselectivity. Vanadium-based complexes, in particular, have shown promise. For instance, vanadium catalysts coordinated with chiral hydroxamic acid ligands derived from (+)-ketopinic acid have been used for the asymmetric epoxidation of allylic alcohols, achieving moderate to high enantiomeric excess (ee) values up to 89%. dicp.ac.cn Another study detailed the oxidation of (-)-(R)-linalool with tert-butyl hydroperoxide (TBHP) catalyzed by a vanadium(V) complex featuring a chiral terpenoid ligand, yielding monoepoxides. dicp.ac.cn

More recently, robust and reusable non-noble metal catalysts have been explored. A cobalt-on-silica catalyst, for example, has been employed for the epoxidation of linalool under mild conditions (room temperature, 1 atm O2), demonstrating high efficiency and the potential for valorizing raw feedstocks like rosewood oil. researchgate.net

| Catalyst System | Oxidant | Substrate | Key Findings | Reference |

|---|---|---|---|---|

| Vanadium complex with chiral hydroxamic acid ligands | Not specified | Allylic Alcohols | Achieved up to 89% enantiomeric excess (ee) for various allylic alcohols. | dicp.ac.cn |

| Vanadium(V) complex with chiral terpenoid ligand | tert-butyl hydroperoxide (TBHP) | (-)-(R)-Linalool | Stereoselective oxidation to form monoepoxides. | dicp.ac.cnacs.org |

| Cobalt on Silica (Co/SiO2) | O2 (1 atm) | Linalool | High yields under mild conditions; catalyst is reusable. | researchgate.net |

Regioselective and Stereospecific Transformations for Oxide Ring Formation

The formation of the furanoid and pyranoid rings of this compound is typically a two-step process involving regioselective epoxidation followed by intramolecular cyclization. mdpi.com The biosynthesis of these compounds is believed to proceed through the regioselective mono-epoxidation of the trisubstituted double bond of linalool, followed by the intramolecular cyclization of the resulting epoxy-alcohol. mdpi.com

In the laboratory, this is often mimicked using a peroxy acid, such as meta-chloroperbenzoic acid (mCPBA), which selectively epoxidizes the more electron-rich trisubstituted double bond of linalool. researchgate.netmdpi.com The resulting epoxide is often unstable in acidic conditions and is not isolated. mdpi.com The subsequent acid-catalyzed cyclization is a key step that determines the product ratio. The intramolecular nucleophilic attack of the hydroxyl group onto the epoxide ring can occur at two different electrophilic carbons. rsc.org Attack at the less hindered carbon leads to the formation of the five-membered tetrahydrofuran (B95107) ring (furanoid oxide), while an attack at the more hindered carbon results in the six-membered tetrahydropyran (B127337) ring (pyranoid oxide). rsc.org This process can yield a mixture of isomers; for instance, one procedure reported a furanoid-to-pyranoid oxide ratio of 82:18. mdpi.com Stereospecific cyclization can be achieved using specific catalysts, such as (+)-10-camphorsulfonic acid (10-CSA), which directs the ring closure of epoxide precursors with high stereocontrol. mdpi.com

Novel Catalyst Systems for Stereocontrol

The development of novel catalyst systems aims to improve yield, selectivity, and environmental sustainability. One such system utilizes a monolacunary polyoxometalate, Na₇PW₁₁O₃₉, with hydrogen peroxide as a green oxidant. rsc.org This catalyst facilitates the one-pot synthesis of linalool oxides at room temperature, where the polyoxometalate activates the H₂O₂ to form an intermediate that epoxidizes the linalool, which then cyclizes. rsc.org

Another innovative approach involves the use of cetylpyridinium (B1207926) peroxyphosphotungstate, a phase transfer catalyst synthesized from phosphotungstic acid and hydrogen peroxide. nih.gov This environmentally benign catalyst demonstrates high activity in the oxidation of linalool using H₂O₂ in low-toxicity solvents like ethanol. Under optimized conditions, it achieved a total yield of 80.1% for furanoid and pyranoid linalool oxides. nih.gov

| Novel Catalyst | Oxidant | Reaction Conditions | Key Advantages/Results | Reference |

|---|---|---|---|---|

| Na₇PW₁₁O₃₉ | Hydrogen Peroxide (H₂O₂) | Room temperature, CH₃CN solvent | Green oxidant, one-pot synthesis, total linalool conversion. | rsc.org |

| Cetylpyridinium peroxyphosphotungstate | Hydrogen Peroxide (H₂O₂) | 30 °C, 1.5 h, Ethanol solvent | Environmentally benign, high total yield (80.1%), uses non-toxic reagents. | nih.gov |

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis presents a powerful alternative for the synthesis of this compound, offering high selectivity under mild conditions. These methods leverage enzymes or whole microbial cells to perform the key oxidative transformations.

Enzymatic Epoxidation Mechanisms and Substrate Specificity

Two primary enzymatic mechanisms are employed for the synthesis of linalool oxides. The first involves direct epoxidation by cytochrome P450 monooxygenases (P450s). These enzymes directly catalyze the epoxidation of linalool's 6,7-double bond to form 6,7-epoxy-linalool. nih.gov This intermediate is often unstable and rapidly undergoes spontaneous cyclization to yield the various furanoid and pyranoid diastereomers of linalool oxide. nih.govmdpi.com For example, human CYP2D6 can perform this epoxidation, though it is a minor reaction compared to hydroxylation. mdpi.com

The second major route is a chemoenzymatic process. In this approach, a lipase (B570770) enzyme (E.C. 3.1.1.3) is used to catalyze the formation of a peroxycarboxylic acid in situ from a carboxylic acid (or an ester like ethyl acetate) and an oxidizing agent, typically hydrogen peroxide. beilstein-journals.orggoogle.comgoogle.com This enzymatically generated peracid then acts as the chemical oxidant, performing a non-enzymatic epoxidation of the linalool double bond, which is followed by cyclization. beilstein-journals.org This method cleverly combines the selectivity of biocatalysis with the reactivity of chemical oxidants, and processes have been developed that can produce natural linalool oxide in yields exceeding 90%. google.com

Development of Linalool Oxidases for this compound Production

Significant research has focused on identifying and engineering specific enzymes, or "linalool oxidases," for the targeted production of this compound. In the plant Arabidopsis thaliana, the cytochrome P450 enzyme CYP76C1 has been identified as the primary linalool metabolizing oxygenase in flowers, responsible for producing a range of oxidized derivatives, including cyclic linalool oxides. nih.gov Other P450s in the same plant, such as CYP76C3 and CYP71B31, have also been shown to produce 1,2-epoxylinalool. nih.gov

In the realm of biotechnology, enzyme engineering has been used to enhance the production of these compounds. The bacterial P450 BM3, while showing low native activity towards linalool, has been successfully mutated to create variants with significantly increased catalytic activity and chemoselectivity for linalool epoxidation. nih.gov For instance, the mutant A2 (Asp251Gly/Gln307His) demonstrated a marked improvement in converting linalool specifically to its epoxidized, and subsequently cyclized, forms. nih.gov Furthermore, specific linalool monooxygenases (EC 1.14.13.151) have been described in bacteria such as Pseudomonas putida. frontiersin.org Whole-cell biotransformations using fungi like Aspergillus niger have also been employed, converting linalool into a mixture of furanoid and pyranoid linalool oxides. mdpi.com

| Enzyme/Organism | Source Organism | Enzyme Class | Key Products from Linalool | Reference |

|---|---|---|---|---|

| CYP76C1 | Arabidopsis thaliana | Cytochrome P450 | Lilac aldehydes/alcohols, 8-OH-linalool, other oxides | nih.gov |

| P450 BM3 (Mutant A2) | Engineered from Bacillus megaterium | Cytochrome P450 | cis- and trans-pyranoid and furanoid linalool oxides | nih.gov |

| Linalool Monooxygenase | Pseudomonas putida | Monooxygenase (EC 1.14.13.151) | Oxidized linalool derivatives | frontiersin.org |

| Lipase (e.g., Chirazym C2 L2) | e.g., Candida antarctica | Hydrolase (EC 3.1.1.3) | Catalyzes peracid formation for epoxidation, yielding linalool oxide | google.comgoogle.com |

| Whole Cells | Aspergillus niger | Fungus | cis- and trans-furanoid and pyranoid linalool oxides | mdpi.com |

Microbial Biotransformation Methodologies

The stereoselective synthesis of this compound and its various isomers can be effectively achieved through microbial biotransformation. This approach utilizes whole microbial cells or their enzymatic systems to catalyze the conversion of linalool, a readily available monoterpene alcohol, into more valuable chiral compounds. Fungi, in particular, have demonstrated significant potential as biocatalysts for this transformation, offering high regio- and stereoselectivity under mild reaction conditions.

The primary mechanism of this biotransformation involves the epoxidation of the 6,7-double bond of linalool, followed by an intramolecular cyclization of the resulting epoxy-alcohol. This cyclization leads to the formation of five-membered (furanoid) and six-membered (pyranoid) linalool oxides, which correspond to different isomers of this compound. The stereochemical outcome of the reaction is highly dependent on the specific microbial strain employed and the chirality of the starting linalool enantiomer.

Several fungal genera, including Aspergillus, Corynespora, and Fusarium, have been extensively studied for their ability to biotransform linalool. These microorganisms exhibit distinct selectivity profiles, enabling the targeted synthesis of specific linalool oxide stereoisomers.

Research has shown that the biotransformation of (±)-linalool by various fungi can lead to a range of products, with linalool oxides and 8-hydroxylinalool being the major metabolites. nih.gov For instance, the screening of nineteen different fungi revealed that feeding the substrate can enhance product accumulation. nih.gov

One of the most promising biocatalysts is Corynespora cassiicola DSM 62485, which has been identified as a highly stereoselective microorganism for transforming linalool. nih.gov It achieves a conversion yield close to 100% with a notable productivity of 120 mg/L per day of linalool oxides. nih.gov The key intermediates in this fungal oxyfunctionalization are postulated to be (3S,6S)-6,7-epoxylinalool and (3R,6S)-6,7-epoxylinalool. nih.gov

Aspergillus niger is another well-documented fungus for this biotransformation. Studies using different strains of A. niger have demonstrated its capability to convert linalool into various linalool oxide isomers. For example, A. niger ATCC 9142, when used in submerged shaking cultures with (±)-linalool, produced a mixture of cis- and trans-furanoid linalool oxide with yields of 15-24% and cis- and trans-pyranoid linalool oxide with yields of 5-9%. nih.gov The same strain, when biotransforming (R)-(-)-linalool, yielded almost pure trans-furanoid and trans-pyranoid linalool oxide with an enantiomeric excess greater than 95%. nih.govresearchgate.net

Further investigations with Aspergillus niger DSM 821 on (S)-(+)-linalool revealed the formation of cis- and trans-furanoid linalool oxide with yields of 30% and 5%, respectively, and cis- and trans-pyranoid linalool oxide with yields of 14% and 1.5%, respectively. acs.orgnih.gov It was also observed that (S)-(+)-linalool is converted more efficiently than its (R)-(-)-linalool counterpart. researchgate.netacs.orgnih.gov The use of acetone (B3395972) as a cosolvent was found to enhance the bioconversion yields. researchgate.netacs.org

Fungi isolated from the Amazonian forest, particularly from the Citrus genus, have also shown potential. nih.gov Strains of Fusarium sp. were able to transform (RS)-linalool into (E)- and (Z)-furanlinalool oxides with yields of 39% and 37%, respectively. nih.govresearchgate.net

The following tables summarize the detailed research findings from various microbial biotransformation studies of linalool.

Table 1: Biotransformation of Linalool by Aspergillus niger Strains

| Strain | Substrate | Product(s) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| A. niger ATCC 9142 | (±)-Linalool | cis- and trans-Furanoid Linalool Oxide | 15-24 | Not Reported | nih.gov |

| cis- and trans-Pyranoid Linalool Oxide | 5-9 | Not Reported | nih.gov | ||

| A. niger ATCC 9142 | (R)-(-)-Linalool | trans-Furanoid and trans-Pyranoid Linalool Oxide | Not Reported | >95 | nih.govresearchgate.net |

| A. niger DSM 821 | (S)-(+)-Linalool | cis-Furanoid Linalool Oxide | 30 | Not Reported | acs.orgnih.gov |

| trans-Furanoid Linalool Oxide | 5 | Not Reported | acs.orgnih.gov | ||

| cis-Pyranoid Linalool Oxide | 14 | Not Reported | acs.orgnih.gov | ||

| trans-Pyranoid Linalool Oxide | 1.5 | Not Reported | acs.orgnih.gov |

Table 2: Biotransformation of Linalool by Other Fungal Species

| Microorganism | Substrate | Product(s) | Yield (%) | Productivity | Reference |

|---|---|---|---|---|---|

| Corynespora cassiicola DSM 62485 | (±)-Linalool | Linalool Oxides | ~100 (conversion) | 120 mg/L/day | nih.gov |

| Fusarium sp. (1D2) | (RS)-Linalool | (E)-Furanlinalool Oxide | 39 | Not Reported | nih.govresearchgate.net |

| (Z)-Furanlinalool Oxide | 37 | Not Reported | nih.govresearchgate.net |

Biosynthesis and Metabolic Pathways of 1,2 Oxidolinalool

Precursor Pathways in Terpenoid Biosynthesis

All terpenoids, including the precursor to 1,2-Oxidolinalool, originate from the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). ias.ac.inwikipedia.orgnih.gov Organisms utilize two primary and distinct pathways to synthesize these vital precursors: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. ias.ac.inwikipedia.orgrsc.org These pathways are localized in different cellular compartments, allowing for independent regulation and supply of precursors for various classes of terpenoids. nih.govrsc.org

Mevalonate (MVA) Pathway Contributions to Linalool (B1675412) Precursors

The MVA pathway is the primary route for terpenoid precursor synthesis in most eukaryotes, including fungi and the cytoplasm of plants. ias.ac.inrsc.orgrsc.orgnih.gov This pathway commences with the condensation of three molecules of acetyl-CoA, a central metabolite derived from glycolysis, to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgrsc.org Through a series of enzymatic reactions, HMG-CoA is converted to mevalonate, which is then phosphorylated and decarboxylated to yield IPP. rsc.org IPP can be subsequently isomerized to DMAPP. rsc.org While the MVA pathway is traditionally associated with the synthesis of sesquiterpenes (C15) and triterpenes (C30), it has been successfully engineered in microorganisms like yeast to enhance the production of monoterpenes such as linalool. rsc.orgmdpi.comacs.orgresearchgate.net Overexpression of key genes in the MVA pathway has been shown to significantly increase the pool of precursors available for linalool synthesis. mdpi.comacs.orgresearchgate.net

Methylerythritol Phosphate (MEP) Pathway Contributions to Linalool Precursors

In plants, algae, and most bacteria, the MEP pathway, located within the plastids, is the dominant source of precursors for monoterpenes (C10), diterpenes (C20), and carotenoids. nih.govrsc.orgmedcraveonline.com This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate (GAP), both products of glycolysis. wikipedia.orgnih.gov A series of seven enzymatic steps, including the rate-limiting enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS), converts these starting materials into IPP and DMAPP. nih.gov

Research on grape berries (Vitis vinifera) has demonstrated that linalool biosynthesis is predominantly regulated by the expression of genes within the MEP pathway, such as DXS and linalool synthase. nih.gov The condensation of one molecule of IPP and one molecule of DMAPP, catalyzed by geranyl diphosphate synthase (GPPS), yields geranyl diphosphate (GPP), the direct C10 precursor for all monoterpenes, including linalool. nih.govoup.com

| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |

|---|---|---|

| Cellular Location | Cytosol/Peroxisome (in plants and eukaryotes) nih.govrsc.org | Plastids (in plants and bacteria) nih.govnih.gov |

| Starting Materials | Acetyl-CoA ias.ac.inrsc.org | Pyruvate and Glyceraldehyde-3-Phosphate (GAP) nih.gov |

| Primary Products | IPP and DMAPP ias.ac.in | IPP and DMAPP ias.ac.in |

| Associated Terpenoids | Sesquiterpenes, Triterpenes, Sterols rsc.org | Monoterpenes (incl. Linalool), Diterpenes, Carotenoids medcraveonline.comoup.com |

Enzymatic Steps in this compound Formation In Vivo

The conversion of the acyclic monoterpene alcohol linalool into this compound is an oxidative transformation, specifically an epoxidation reaction. This process is catalyzed by a specific class of enzymes that introduce an oxygen atom across the 1,2-double bond of the linalool molecule.

Identification and Characterization of Oxidative Enzymes

The primary enzymes responsible for the epoxidation of terpenes, including linalool, are cytochrome P450 monooxygenases (P450s). rsc.orgnih.govoup.comnih.gov These are heme-containing enzymes that catalyze a wide variety of oxidative reactions in metabolism. rsc.org

In Arabidopsis thaliana, two P450 enzymes, CYP76C3 and CYP71B31 , have been identified to metabolize linalool into several oxygenated products, including epoxidized derivatives. oup.com Similarly, studies using the bacterium Bacillus megaterium have shown that the cytochrome P450 BM3 and its engineered mutants can effectively catalyze the epoxidation of linalool to form furanoid and pyranoid linalool oxides. nih.gov This enzymatic process represents a green chemistry alternative to chemical synthesis routes. nih.gov In the fragrant plant Osmanthus fragrans, P450s are also implicated in the formation of linalool oxides, which contribute to the flower's aroma. nih.gov Another approach involves chemo-enzymatic epoxidation, where lipases are used to form peroxy acids in situ, which then act as the oxidizing agent to convert linalool to linalool oxide. beilstein-journals.orggoogle.com

| Enzyme | Organism | Function | Reference |

|---|---|---|---|

| CYP76C3 | Arabidopsis thaliana | Metabolizes linalool to hydroxylated and epoxidized products. | oup.com |

| CYP71B31 | Arabidopsis thaliana | Metabolizes linalool to hydroxylated and epoxidized products. | oup.com |

| P450 BM3 (and mutants) | Bacillus megaterium | Catalyzes specific epoxidation of linalool to linalool oxides. | nih.gov |

| Lipases (e.g., Chirazym C2 L2) | Various (e.g., Candida antarctica) | Used in chemo-enzymatic processes to generate peracids for linalool epoxidation. | beilstein-journals.orggoogle.com |

Stereochemical Control Mechanisms in Natural Biosynthesis

The stereochemistry of this compound is intricately controlled at the enzymatic level, beginning with its precursor, linalool. Linalool exists as two enantiomers, (+)-(3S)-linalool and (–)-(3R)-linalool. The biosynthesis of these specific enantiomers is governed by stereospecific terpene synthases (TPS).

For example, in Arabidopsis, the enzyme TPS14 stereospecifically produces (+)-(3S)-linalool, whereas TPS10 forms (–)-(3R)-linalool. oup.com Similarly, a bacterial linalool synthase (bLinS) has been shown to produce 100% (–)-(3R)-linalool from GPP. researchgate.net This initial stereospecific synthesis of the linalool enantiomer is the first critical step in determining the final stereochemistry of the resulting oxide.

The subsequent epoxidation by P450 enzymes can also exhibit stereoselectivity. While the Arabidopsis P450s CYP76C3 and CYP71B31 were found to metabolize both enantiomers of linalool, they produced different but overlapping sets of oxygenated products, indicating a degree of substrate stereopreference. oup.com The concept of stereospecific epoxidation is well-established; for instance, peroxygenases can catalyze the epoxidation of limonene (B3431351) enantiomers to yield distinct diastereomeric epoxides. nih.gov This enzymatic control ensures the formation of specific stereoisomers of this compound in biological systems, which can have different biological activities and sensory properties. nih.gov

In Vivo Metabolic Fates and Degradation Processes

Once formed, this compound, as a reactive epoxide, is subject to further metabolic processes in vivo. These pathways generally serve to detoxify and increase the water solubility of the compound, facilitating its excretion. The primary routes for epoxide metabolism involve enzymatic hydrolysis and conjugation with glutathione (B108866). wikipedia.orgnih.gov

The opening of the epoxide ring is a common detoxification step. mdpi.com This is primarily catalyzed by epoxide hydrolases (EHs) , which add a molecule of water across the epoxide ring to form the corresponding, and generally less reactive, 1,2-diol. nih.govnih.govwikipedia.org Both microsomal (mEH) and soluble (sEH) forms of this enzyme exist and are known to act on a wide range of epoxides, including those of other terpenes and fatty acids. wikipedia.orgescholarship.org For example, an epoxide hydrolase from the bacterium Rhodococcus erythropolis is known to hydrolyze limonene-1,2-epoxide (B132270) as part of its degradation pathway. nih.gov

Alternatively, the electrophilic epoxide ring can be attacked by the nucleophilic thiol group of glutathione (GSH). mdpi.com This reaction is catalyzed by glutathione S-transferases (GSTs) , a major family of phase II detoxification enzymes. nih.govmdpi.commedcraveonline.com The resulting glutathione conjugate is more water-soluble and can be further processed through the mercapturic acid pathway before being excreted. researchgate.net GSTs are known to catalyze the inactivation of a variety of reactive epoxides, playing a crucial role in protecting cells from electrophilic damage. mdpi.commedcraveonline.com In plants, oxygenated linalool derivatives have been observed to accumulate as conjugated metabolites. oup.com

Advanced Analytical Characterization and Quantification Methods

Chromatographic Separation Techniques for 1,2-Oxidolinalool Isomers

Chromatography is a fundamental technique for separating chemical mixtures into individual components. khanacademy.org For a compound like this compound, which exists as multiple isomers with identical molecular weights, chromatographic separation is indispensable for accurate analysis. mtc-usa.com

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography (GC) is a powerful technique for separating volatile compounds. When coupled with mass spectrometry (MS), it allows for both the separation and identification of individual components in a mixture. libretexts.org GC-MS is widely used for the analysis of volatile compounds in complex samples, such as essential oils and food products. researchgate.netresearchgate.netresearchgate.net The retention time of a compound in the GC column helps in its identification, while the mass spectrum provides information about its molecular weight and fragmentation pattern, further confirming its identity. researchgate.net In the analysis of this compound, GC-MS can effectively separate it from other volatile compounds present in a sample. researchgate.netusda.gov

Table 1: Example of GC-MS Parameters for Volatile Analysis

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 50 °C, ramp to 250 °C at 5 °C/min |

| Carrier Gas | Helium |

| MS Detector | Electron Ionization (EI), 70 eV |

| Scan Range | m/z 40-350 |

Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS/MS) for Complex Matrices

For non-volatile compounds or those present in complex matrices like biological fluids, liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method. researchgate.netnih.govrsc.org LC separates the components of a mixture in a liquid phase, and the subsequent MS/MS analysis provides high sensitivity and specificity for quantification. researchgate.neteurl-pesticides.eu While this compound itself is volatile, LC-MS/MS can be advantageous when analyzing its derivatives or when it is present in a complex, non-volatile matrix where direct GC analysis is challenging. nih.govchromatographyonline.com The technique's ability to handle complex matrices is crucial for minimizing "matrix effects," where other components in the sample interfere with the ionization of the target analyte, potentially leading to inaccurate quantification. nih.govchromatographyonline.com

Table 2: Illustrative LC-MS/MS Method Parameters

| Parameter | Value |

| LC Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MS/MS Transitions | Specific precursor-to-product ion transitions for this compound |

Chiral Chromatography for Enantiomeric and Diastereomeric Resolution

This compound possesses two chiral centers, meaning it can exist as four stereoisomers: two pairs of enantiomers which are also diastereomers of each other. gcms.cz These isomers can have different sensory properties and biological activities. tandfonline.com Therefore, their separation is critical for a complete characterization. Chiral chromatography is the technique of choice for separating enantiomers. gcms.czrestek.comspcmc.ac.in This is typically achieved using a chiral stationary phase (CSP) in either GC or LC. gcms.czwalshmedicalmedia.com

For the gas chromatographic separation of linalool (B1675412) oxide isomers, cyclodextrin-based chiral stationary phases are commonly employed. gcms.cztandfonline.comvup.sk For instance, columns like Rt-βDEXsm and Rt-βDEXsa have shown success in resolving the enantiomers of both cis- and trans-linalool oxides. gcms.czrestek.com The separation of all four isomers allows for the determination of their enantiomeric ratios in various natural products, such as tea. tandfonline.com Multidimensional gas chromatography, which uses two columns with different selectivities, can provide even better resolution in complex matrices where co-elution is a problem in one-dimensional GC. vup.sk

Table 3: Chiral GC Columns for this compound Isomer Separation

| Chiral Stationary Phase | Application | Reference |

| Rt-βDEXsm | Provides baseline resolution for many chiral compounds, including linalool oxides. gcms.cz | gcms.cz |

| Rt-βDEXsa | Offers different selectivity, effective for rose oxides and other fragrance components. gcms.czrestek.com | gcms.czrestek.com |

| Permethylated β-cyclodextrin | Used for the enantioselective isolation of linalool and its oxides in tea. tandfonline.com | tandfonline.com |

| β-DEX™ 225 | Separates optical isomers of important fragrance compounds, including linalool. lcms.cz | lcms.cz |

Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization involves modifying the chemical structure of an analyte to improve its analytical properties, such as volatility, detectability, or chromatographic behavior. researchgate.netsigmaaldrich.comresearchgate.net

Strategies for Increased Volatility and Detectability (e.g., silylation, esterification, acylation)

For compounds with polar functional groups like the hydroxyl group in this compound, derivatization can increase their volatility, making them more suitable for GC analysis. sigmaaldrich.comrestek.com

Silylation: This is a common derivatization technique where an active hydrogen in a polar functional group is replaced by a trimethylsilyl (B98337) (TMS) or other silyl (B83357) group. sigmaaldrich.comscribd.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. sigmaaldrich.com Silylation of alcohols increases their volatility and thermal stability. scribd.com

Esterification and Acylation: These reactions convert the hydroxyl group into an ester or acyl group. researchgate.net This can be particularly useful for separating isomers. For example, the furanoid and pyranoid isomers of linalool oxide can be separated by first transforming the furanoid isomers into their acetate (B1210297) esters, which are then separable by chromatography. mdpi.commdpi.com Acylation can also improve the detectability of the compound. researchgate.net

Derivatization Reagents for Stereochemical Elucidation

Chemical derivatization can also be used to determine the stereochemistry of a chiral molecule. hebmu.edu.cn This often involves reacting the chiral analyte with a chiral derivatizing agent to form diastereomers. spcmc.ac.inlibretexts.org Since diastereomers have different physical properties, they can be separated by non-chiral chromatography. spcmc.ac.inucl.ac.uk

For alcohols like this compound, chiral acids or their derivatives can be used as resolving agents. spcmc.ac.inlibretexts.org For instance, reaction with an enantiomerically pure chiral acid would form two diastereomeric esters that could then be separated. After separation, hydrolysis of the individual diastereomers would yield the pure enantiomers of the original alcohol. libretexts.org While this method is more common in preparative separations, the principles can be applied in analytical methods to determine enantiomeric composition.

Spectroscopic Analysis for Structural Elucidation of Isomers (e.g., NMR, IR, CD)

The structural elucidation of the various isomers of this compound, also known as linalool oxide, relies heavily on a combination of advanced spectroscopic techniques. Given that this compound can exist as multiple stereoisomers, including furanoid (five-membered ring) and pyranoid (six-membered ring) forms, each with cis and trans diastereomers and corresponding enantiomers, methods that can precisely define three-dimensional structure are essential. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) spectroscopy are powerful tools for this purpose, providing complementary information on connectivity, functional groups, and absolute stereochemistry. tandfonline.comacademie-sciences.fr

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for determining the detailed structure and relative stereochemistry of the this compound isomers. organicchemistrydata.org By analyzing one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, chemists can assign every proton and carbon in the molecule and deduce the spatial relationships between them.

The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus, making it possible to distinguish between diastereomers such as the cis and trans isomers. For instance, the relative orientation of the substituents on the tetrahydrofuran (B95107) or tetrahydropyran (B127337) ring leads to distinct chemical shifts for the ring atoms and the attached groups. scispace.com

Research on the glycosides of cis- and trans-linalool 3,6-oxide (furanoid isomers) demonstrated that the ¹H-NMR signals for specific protons, such as H-2, show noticeable differences in their chemical shifts between the two isomers. tandfonline.com The same study provided detailed ¹³C-NMR data, which is instrumental in confirming the identity of the aglycon as a specific linalool oxide isomer. tandfonline.com A comprehensive study that successfully synthesized all eight stereoisomers of linalool oxide provided detailed NMR data, which is crucial for their individual characterization. mdpi.com

¹³C NMR Chemical Shift Data for Linalool Oxide Isomers

The following table summarizes representative ¹³C NMR chemical shift data for the four main diastereomers of this compound (linalool oxide), which are crucial for their identification. The differences in chemical shifts, particularly for the carbons of the heterocyclic ring (C-2, C-5) and the methyl groups, are diagnostic.

| Carbon No. | trans-Furanoid Isomer (δ, ppm) | cis-Furanoid Isomer (δ, ppm) | trans-Pyranoid Isomer (δ, ppm) | cis-Pyranoid Isomer (δ, ppm) |

|---|---|---|---|---|

| 1 | 111.9 | 111.4 | 113.8 | 112.1 |

| 2 | 144.9 | 145.4 | 142.1 | 144.3 |

| 3 | 84.7 | 84.5 | 72.5 | 72.6 |

| 4 | 33.8 | 34.5 | 36.1 | 31.7 |

| 5 | 83.9 | 82.9 | 24.3 | 23.9 |

| 6 | - | - | 73.9 | 73.6 |

| 7 | - | - | 27.8 | 23.5 |

| 8 | 27.4 | 23.7 | - | - |

| 9 | 26.1 | 26.4 | 27.9 | 28.3 |

| 10 | 23.4 | 28.1 | 23.7 | 23.6 |

Data compiled from published research findings. Note that specific values may vary slightly depending on the solvent used. scispace.comtandfonline.commdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is primarily used to identify the functional groups present in a molecule. researchgate.net For all isomers of this compound, the IR spectrum will confirm the presence of a hydroxyl (-OH) group, indicated by a broad absorption band typically in the region of 3400-3600 cm⁻¹, and C-O stretching vibrations for the ether linkage within the furanoid or pyranoid ring, usually found in the 1050-1150 cm⁻¹ region. scispace.com

Key IR Absorption Bands for this compound Isomers

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H Stretch | 3400 - 3600 | Broad band indicating the hydroxyl group. |

| C-H Stretch (sp³) | 2850 - 3000 | Aliphatic C-H bonds. |

| C-H Stretch (sp²) | 3010 - 3090 | Vinylic C-H bonds. |

| C=C Stretch | 1640 - 1680 | Absorption from the vinyl group. |

| C-O Stretch | 1050 - 1150 | Ether linkage within the heterocyclic ring. |

Circular Dichroism (CD) Spectroscopy

This compound isomers are chiral molecules, meaning they exist as pairs of non-superimposable mirror images known as enantiomers (e.g., (2R,5S)- and (2S,5R)-furanoid isomers). researchgate.netresearchgate.net While techniques like NMR and IR can distinguish diastereomers (cis vs. trans), they cannot differentiate between enantiomers. Circular Dichroism (CD) spectroscopy is the primary technique used for this purpose. nih.gov

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.orgtum.de Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of its counterpart. nih.gov For example, if the (2R,5S)-isomer exhibits a positive Cotton effect at a specific wavelength, the (2S,5R)-isomer will show a negative Cotton effect of equal magnitude at the same wavelength.

This characteristic makes CD spectroscopy an invaluable tool for:

Determining Absolute Configuration: By comparing the experimental CD spectrum to that of a known standard or to spectra predicted by computational methods, the absolute stereochemistry (R/S configuration) of the chiral centers can be assigned.

Assessing Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. A racemic mixture (50:50 of each enantiomer) is CD-silent, while an enantiomerically pure sample will show the maximum CD signal. nih.gov

Studies on the enantiomeric composition of linalool oxides isolated from natural sources, such as tea, have utilized chiral chromatography to separate the enantiomers, and the chiroptical properties are key to their identification and characterization. tandfonline.com

Biological Roles and Ecological Interactions of 1,2 Oxidolinalool

Molecular Interactions with Biological Macromolecules

The biological activity of 1,2-oxidolinalool is rooted in its interactions with proteins, including enzymes and receptors, which can lead to a cascade of cellular events.

The formation of this compound is an enzymatic process, primarily involving the oxidation of its precursor, linalool (B1675412). In plants such as Arabidopsis thaliana, cytochrome P450 enzymes, specifically from the CYP76 family (including CYP76C1, CYP76C3, and CYP71B31), are responsible for the metabolism of linalool into its various oxidized forms, including this compound (referred to as linalool oxides). oup.comnih.govfrontiersin.org These enzymes catalyze a series of oxidation reactions, converting linalool into hydroxylated or epoxidized products. oup.com The enzymatic conversion is not limited to plants; for instance, a mutant of the bacterial cytochrome P450 BM3 has been engineered to effectively epoxidize linalool, yielding furanoid and pyranoid linalool oxides. rsc.orgresearchgate.net

While the enzymatic production of this compound is well-documented, information regarding its own substrate specificity for other enzymes is less prevalent. However, studies on essential oils rich in linalool and its oxides have shed light on their potential inhibitory activities. For example, a linalool-rich essential oil from Lippia alba has been shown to inhibit the activity of peptidases and keratinases from dermatophytic fungi. tandfonline.com This suggests that components within the oil, potentially including this compound, can act as enzyme inhibitors. Another study demonstrated that linalool can inhibit the angiotensin-converting enzyme 2 (ACE2). acs.org

The biotransformation of linalool to linalool oxide can also be achieved through processes involving enzymes like lipases or oxidases in the presence of an oxidizing agent such as hydrogen peroxide. nih.govgoogle.com Fungi, such as Aspergillus niger and Penicillium strains, are also capable of this biotransformation, though it is noted to be a slower process. google.com

Table 1: Documented Enzymatic Interactions Involving Linalool and its Oxides

| Enzyme/Enzyme System | Organism/Source | Substrate | Product(s) | Interaction Type | Reference(s) |

| Cytochrome P450 (CYP76C1, CYP76C3, CYP71B31) | Arabidopsis thaliana | Linalool | Linalool oxides (including this compound), lilac compounds | Substrate Metabolism | oup.comnih.gov |

| Cytochrome P450 BM3 (mutant) | Bacteria | Linalool | Furanoid and pyranoid linalool oxides | Substrate Metabolism | rsc.orgresearchgate.net |

| Peptidases and Keratinases | Dermatophytic Fungi | - | - | Inhibition by linalool-rich oil | tandfonline.com |

| Angiotensin-Converting Enzyme 2 (ACE2) | - | - | - | Inhibition by linalool | acs.org |

| Lipases/Oxidases | - | Linalool | Linalool oxide | Substrate Metabolism | google.com |

This compound and its precursor, linalool, are recognized by olfactory receptors in insects, initiating a signaling cascade that influences their behavior. mdpi.com Electrophysiological studies have demonstrated that the antennae of various insects, including mosquitoes and moths, exhibit strong responses to linalool oxides. usp.brnih.govnih.gov For instance, linalool oxide (furanoid) was found to evoke one of the strongest electroantennogram (EAG) responses in both male and female Culex pipiens mosquitoes. usp.br

The binding of these volatile compounds to olfactory receptors, which are often G-protein coupled receptors (GPCRs), triggers an intracellular signaling pathway. oup.comnih.gov This process typically involves the activation of a G-protein, which in turn stimulates an enzyme like adenylate cyclase to produce a second messenger, such as cyclic AMP (cAMP). oup.com This signaling cascade ultimately leads to a neuronal response that the insect perceives as a specific odor, guiding its attraction or repulsion. Molecular docking studies have further supported the interaction between linalool and its oxides with specific olfactory receptors, such as OR1A1 and OR2J2. researchgate.net

Table 2: Receptor Interactions and Signaling of Linalool and its Oxides

| Compound | Organism | Receptor Type | Observed Effect | Signaling Pathway Implication | Reference(s) |

| Linalool Oxide (furanoid) | Culex pipiens (Mosquito) | Olfactory Receptors | Strong electrophysiological response | G-protein coupled receptor signaling | usp.br |

| Linalool & Linalool Oxides | Lobesia botrana (Grapevine Moth) | Olfactory Receptors | Electrophysiological response | G-protein coupled receptor signaling | nih.govhebmu.edu.cn |

| Linalool | Musca domestica (Housefly) | Olfactory Receptors | Neuronal response | G-protein coupled receptor signaling | nih.gov |

| Linalool & Linalool Oxides | General | Olfactory Receptors (OR1A1, OR2J2) | Predicted binding (Molecular Docking) | G-protein coupled receptor signaling | researchgate.net |

The influence of this compound on specific biochemical pathways is an area of ongoing research, with much of the current understanding derived from studies on its precursor, linalool. Linalool has been shown to intervene in several key pathways. For example, it can inhibit the production of nitric oxide (NO) by affecting the activity of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory responses. cabidigitallibrary.org

In microorganisms, linalool can cause significant metabolic disruption. Studies on Pseudomonas fragi have revealed that linalool alters pathways related to energy metabolism, amino acid metabolism, and nucleic acid metabolism. nih.gov This suggests that the antibacterial properties of linalool may stem from its ability to interfere with fundamental cellular processes.

Furthermore, research in animal models has indicated that the inhalation of linalool can ameliorate dyslipidemia, pointing to an influence on lipid metabolism pathways. mdpi.com While these findings are promising, direct evidence detailing the specific interventions of this compound in these or other biochemical pathways requires further investigation.

Receptor Binding and Modulation of Cellular Signaling Pathways

Chemo-ecological Functions in Natural Systems

This compound is a key player in the chemical language of ecosystems, acting as a semiochemical that mediates interactions between organisms.

One of the most well-documented roles of this compound is as a semiochemical in the complex relationships between plants and insects. It often functions as a repellent and an oviposition deterrent. For example, lavender oil, which contains linalool and its oxides, has been shown to repel the spotted clothing wax cicada, Lycorma delicatula. amazonaws.com The production of linalool and its oxides in plants like Arabidopsis is considered a defense strategy against floral antagonists. nih.govnih.gov

This compound is also a key component of synthetic lures designed to monitor and control insect pests. A four-component allelochemical lure for the codling moth, Cydia pomonella, includes pyranoid linalool oxide and has proven highly effective in trapping both sexes of the moth. mdpi.com

The role of linalool and its oxides as oviposition deterrents is particularly significant. Essential oils containing these compounds have been shown to prevent egg-laying by a variety of insects, including the box tree moth (Cydalima perspectalis) and several species of mosquitoes (Aedes aegypti, Anopheles gambiae, and Culex quinquefasciatus). core.ac.uknih.govfrontiersin.orgmdpi.com For the Mediterranean fruit fly, Ceratitis capitata, linalool has demonstrated a clear oviposition-deterrent effect. researchgate.net This deterrence is mediated by the insect's olfactory system, which detects these compounds and triggers an avoidance behavior, thereby protecting the plant from herbivory by the insect's larvae. mdpi.com

Table 3: Semiochemical Functions of this compound in Plant-Insect Interactions

| Insect Species | Plant/Source | Compound(s) | Observed Effect | Reference(s) |

| Cydia pomonella (Codling Moth) | Synthetic Lure | Pyranoid linalool oxide | Attractant (in lure) | mdpi.com |

| Cydalima perspectalis (Box Tree Moth) | Essential Oils | cis-Linalool oxide, Linalool | Oviposition deterrence | core.ac.ukmdpi.com |

| Lycorma delicatula (Spotted Clothing Wax Cicada) | Lavender Oil | Linalool, Linalool oxides | Repellency | amazonaws.com |

| Ceratitis capitata (Mediterranean Fruit Fly) | Citrus Essential Oils | Linalool | Oviposition deterrence | researchgate.net |

| Aedes aegypti, Anopheles gambiae, Culex quinquefasciatus (Mosquitoes) | Essential Oils | Linalool, Linalool oxides | Oviposition deterrence | nih.govfrontiersin.org |

Allelopathy, the chemical inhibition of one organism by another, is another crucial ecological function where this compound is implicated. Volatile organic compounds, including terpenoids like linalool and its oxides, are released by some plants and can inhibit the growth of neighboring plants. mdpi.com Essential oils from plants in the Lamiaceae family, such as lavender (Lavandula spp.), are known for their allelopathic properties, affecting the germination and seedling growth of various weed species. mdpi.comnih.govdergipark.org.trtandfonline.com These effects are attributed to the complex mixture of volatile compounds in the oils, which includes linalool and its derivatives. nih.gov

The release of this compound is not limited to intact plants. Studies have shown that mechanically injured wheat plants release significantly greater amounts of both linalool and linalool oxide. plantprotection.pl This suggests that these compounds may act as signals of distress, potentially alerting neighboring plants to prepare their own defenses or deterring herbivores from the damaged plant. This release of volatiles can play a role in structuring plant communities by influencing competition among different species. tandfonline.comnih.gov

Contribution to Volatile Organic Compound (VOC) Profiles and Ecosystem Dynamics

This compound, a furanoid linalool oxide, is a significant component of the Volatile Organic Compound (VOC) profiles of numerous plant species. oup.complantprotection.pl VOCs are essential for a plant's interaction with its environment, playing critical roles in defense, pollination, and communication. unito.itnih.govmdpi.com The presence and concentration of this compound within a plant's scent bouquet are not static; they are dynamically regulated and contribute to the complexity of ecosystem functions.

Plants produce this compound through the oxidation of linalool, a common monoterpene alcohol. oup.comfrontiersin.org This conversion is often catalyzed by cytochrome P450 enzymes. frontiersin.orgnih.gov The transformation of linalool into its oxides, including this compound, alters the chemical message the plant sends, thereby modulating ecological interactions. nih.gov For instance, while linalool is often an attractant for pollinators, its oxides can serve as deterrents to herbivores and pests. nih.govresearchgate.net In Arabidopsis thaliana flowers, the production of linalool oxides is a defense strategy against floral antagonists. nih.gov Similarly, mechanically injured wheat plants have been observed to release increased amounts of linalool oxide, suggesting a role in wound-induced defense. plantprotection.pl

Table 1: Role of Linalool and its Oxides in Plant Interactions

| Plant/Organism | Compound(s) | Observed Ecological Role | Source(s) |

| Arabidopsis thaliana | Linalool Oxides | Defense against floral antagonists and pests; reduced floral attraction. | nih.gov |

| Cabbage leaves (tested with pure compounds) | 8-hydroxylinalool, 8-carboxylinalool | Deterrent to the beetle Phaedon cochleariae. | frontiersin.org |

| Triticum aestivum (Wheat) | Linalool, Linalool Oxide | Increased emission upon mechanical injury, suggesting a defense mechanism. | plantprotection.pl |

| Clarkia breweri | Linalool, Linalool Oxides | Local metabolism in pistils proposed as a defense to protect pollen tubes from linalool toxicity. | frontiersin.org |

| Engineered Chrysanthemum | Linalool, Linalool conjugates | Initial attraction and subsequent repellence of thrips. | nih.gov |

Interactions with Microbial Communities and Symbiotic Relationships

Plant-associated microbes, which form the plant's microbiome, are fundamental to its health and growth. mdpi.com Endophytic fungi, which live within plant tissues without causing disease, can produce a vast array of secondary metabolites, sometimes including compounds also produced by the host plant. nih.govmdpi.comnrfhh.com These fungi can engage in mutualistic relationships with the plant, where they might produce bioactive compounds that protect the host from pathogens or herbivores. In return, the plant provides nutrients and a protected environment for the fungus. libretexts.orgck12.orgnih.gov Some endophytic fungi are known to produce plant hormones like gibberellins (B7789140) and indoleacetic acid, which directly promote the host plant's growth. mdpi.comjmb.or.kr The presence of compounds like this compound in plant tissues could influence the colonization and composition of these endophytic communities, selecting for microbes that can tolerate or metabolize such compounds.

In the rhizosphere—the soil region directly surrounding plant roots—the release of VOCs and other root exudates shapes a unique microbial habitat. mdpi.com The chemical composition of these exudates can attract beneficial microbes, such as plant growth-promoting rhizobacteria (PGPR), or deter pathogenic ones. mdpi.commdpi.com Terpenoids, as a class, are known to have antimicrobial properties, and their presence in the root zone can structure the soil microbial community. researchgate.net For example, specific bacteria and fungi are involved in the decomposition of organic matter and nutrient cycling, processes that can be influenced by the chemical environment created by plant roots. frontiersin.orgdeshbandhucollege.ac.innmsu.edu While research has yet to fully elucidate the specific effects of this compound on soil microbial consortia, its role as a bioactive secondary metabolite suggests it likely contributes to mediating the complex symbiotic and antagonistic interactions between plants and the unseen microbial majority. nih.gov

Table 2: Examples of Plant-Microbe Symbiotic Interactions

| Type of Interaction | Organisms Involved | Benefit to Plant | Benefit to Microbe | Source(s) |

| Endophytic Mutualism | Plants and Endophytic Fungi (e.g., Colletotrichum, Penicillium) | Production of protective bioactive metabolites; enhanced growth via hormones. | Protected environment; nutrient supply. | nih.govmdpi.com |

| Rhizosphere Mutualism | Legumes and Rhizobium bacteria | Nitrogen fixation, converting atmospheric N₂ into a usable form. | Nutrient source and habitat within root nodules. | nih.govnmsu.edu |

| Mycorrhizal Association | Most land plants and Mycorrhizal Fungi | Enhanced uptake of water and nutrients, especially phosphorus. | Receives carbohydrates from the plant. | nmsu.edu |

| PGPR Association | Plants and Plant Growth-Promoting Rhizobacteria (PGPR) | Nutrient solubilization (P, Fe); hormone production; disease suppression. | Utilizes root exudates for nutrition. | mdpi.commdpi.com |

Future Research Directions and Interdisciplinary Opportunities for 1,2 Oxidolinalool

Development of Novel Biocatalysts and Engineered Enzymes for Stereoselective Synthesis

The creation of specific stereoisomers of 1,2-oxidolinalool is crucial for understanding its biological activities. However, achieving high stereoselectivity through traditional chemical synthesis can be challenging. mdpi.com Biocatalysis, utilizing enzymes to drive chemical reactions, offers a promising, environmentally friendly alternative. mdpi.comfrontiersin.org

Future research will likely focus on the discovery and development of novel biocatalysts. nih.govnih.gov This involves screening microorganisms for enzymes capable of producing this compound with high stereospecificity. Techniques like genome sequencing and the construction of gene libraries are instrumental in identifying promising esterases and other enzymes. nih.gov

Furthermore, protein engineering and directed evolution are powerful tools to enhance the capabilities of existing enzymes. mdpi.comnih.govnih.gov By modifying the genetic code of an enzyme, scientists can create variants with improved activity, stability, and selectivity for producing the desired stereoisomer of this compound. nih.govnih.gov The integration of enzyme immobilization techniques, where enzymes are fixed onto a solid support, can further enhance their reusability and stability, making the biocatalytic process more economically viable for industrial applications. nih.govmdpi.com

Table 1: Examples of Biocatalytic Approaches for Synthesis

| Biocatalyst Type | Application | Potential Advantage for this compound Synthesis |

| Lipases | Transesterification for biodiesel production. frontiersin.org | Potential for esterification or hydrolysis steps in a synthetic route. |

| Cytochrome P450s | Hydroxylation of linear alkanes. mdpi.com | Could be engineered for the specific oxidation of linalool (B1675412). |

| Engineered Hemoproteins | Stereoselective cyclopropanation. nih.gov | Demonstrates the potential to create highly specific catalysts. |

| Esterase (Bur01) | Ester synthesis in an aqueous phase. nih.gov | Offers a green alternative to traditional organic solvents. |

Elucidation of Undiscovered Biosynthetic Pathways and Regulatory Mechanisms

While it is known that this compound is produced in plants, the complete biosynthetic pathways and the intricate mechanisms that regulate its production are not fully understood. Future research will aim to unravel these complex processes.

Investigating the genetic and enzymatic machinery responsible for converting precursor molecules into this compound is a key objective. This involves identifying the specific genes that encode for the enzymes involved in each step of the pathway. Understanding how environmental factors and developmental stages of the plant influence the expression of these genes will also be crucial. For instance, studies have shown that herbivore-induced stress can alter the volatile organic compound (VOC) profile of plants, including the emission of terpenes. researchgate.net

Uncovering these regulatory networks could have significant practical applications. For example, it may be possible to use genetic engineering or specific cultivation practices to enhance the production of this compound in plants for commercial purposes.

Advancements in High-Resolution Analytical Techniques for Trace Analysis in Complex Matrices

Detecting and quantifying trace amounts of this compound in complex environmental or biological samples presents a significant analytical challenge. intertek.com The development of more sensitive and selective analytical methods is therefore a critical area of future research.

Modern analytical chemistry offers a powerful toolkit for this purpose. resolian.com Techniques such as comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) have already proven effective in separating and identifying hundreds of volatile compounds in complex mixtures like fermented cucumber brine. usda.gov This technology offers increased sensitivity and resolution compared to traditional GC-MS. usda.gov

Further advancements in sample preparation, such as solid-phase microextraction (SPME), and the development of novel sorbent materials can improve the extraction and concentration of this compound from various matrices. mdpi.com The use of tandem mass spectrometry (MS/MS) can enhance selectivity and allow for the unequivocal identification and quantification of the target compound at very low levels. mdpi.com X-ray based techniques also show promise for in-situ elemental analysis without the need for chemical extraction. nih.gov

Table 2: Advanced Analytical Techniques for Trace Analysis

| Technique | Principle | Application in this compound Analysis |

| GCxGC-TOFMS | Two-dimensional gas chromatography for enhanced separation, coupled with time-of-flight mass spectrometry for fast and sensitive detection. usda.gov | Resolving this compound from co-eluting compounds in complex volatile profiles of plants or food products. |

| SPME-GC-MS | Solid-phase microextraction for sample pre-concentration followed by gas chromatography-mass spectrometry. researchgate.net | Analysis of this compound in the headspace of plants to study its role in plant-insect interactions. |

| HPLC-MS/MS | High-performance liquid chromatography for separation coupled with tandem mass spectrometry for selective and sensitive detection. mdpi.com | Quantification of this compound and its metabolites in biological fluids for mechanistic studies. |

| X-ray Fluorescence Microscopy (XFM) | Quantitative determination and mapping of elemental concentrations with high spatial resolution. nih.gov | While not directly applicable to this compound, it can be used to analyze elemental composition in related biological matrices. |

In-depth Mechanistic Studies of Biological Activities at a Molecular Level

Preliminary research suggests that this compound possesses various biological activities, including potential roles in plant defense. For instance, it has been identified as a characteristic difference compound in certain plant hybrids that exhibit repellent properties against aphids. researchgate.netresearchgate.netresearchgate.net However, the precise molecular mechanisms underlying these activities remain largely unexplored.

Future in-depth studies will focus on elucidating how this compound interacts with biological targets at the molecular level. This could involve identifying specific protein receptors or enzymes that the compound binds to, and characterizing the downstream signaling pathways that are activated.

Understanding these mechanisms is essential for harnessing the full potential of this compound. For example, if it is found to be a potent insect repellent, elucidating its mode of action could inform the development of novel, environmentally friendly pest control strategies. researchgate.net

Exploration of Broader Ecological Implications and Environmental Fate in various Ecosystems

The release of this compound into the environment, either naturally from plants or through potential future applications, necessitates an understanding of its ecological implications and environmental fate.

Research in this area will investigate how this compound interacts with different components of an ecosystem. This includes studying its effects on non-target organisms, such as beneficial insects, soil microbes, and aquatic life. For example, studies on other volatile organic compounds have shown that they can have various ecological functions, from attracting pollinators to repelling herbivores. researchgate.net

Furthermore, it is important to determine the persistence and degradation of this compound in different environmental compartments, such as air, water, and soil. Understanding its breakdown pathways and the potential for bioaccumulation will be crucial for assessing any long-term environmental risks. For comparison, the environmental fate of other manufactured chemicals like 1,2-dichloroethane (B1671644) has been studied, revealing its persistence in air and slow degradation in water. epa.gov

Application of Computational Chemistry and Molecular Modeling in Structure-Activity Relationship Studies

Computational chemistry and molecular modeling are powerful in silico tools that can accelerate research and provide valuable insights into the structure-activity relationships (SAR) of this compound. nih.govresearchgate.netunifap.br

These methods can be used to predict the biological activity of different stereoisomers and derivatives of this compound without the need for extensive and time-consuming laboratory synthesis and testing. wikipedia.org By creating three-dimensional models of the molecule and its potential biological targets, researchers can simulate their interactions and identify key structural features that are important for its activity. researchgate.netunifap.br

Quantum chemistry methods can be employed to calculate various molecular properties and descriptors that can be correlated with biological activity in quantitative structure-activity relationship (QSAR) models. researchgate.netunifap.brwikipedia.org These models can then be used to design new molecules with enhanced or more specific activities. wikipedia.org The use of deep learning in QSAR is also a rapidly developing field with the potential to build highly accurate predictive models. mdpi.com

Q & A

Basic: What established synthetic routes exist for 1,2-Oxidolinalool, and how can reaction conditions be systematically optimized?

Methodological Answer:

Synthesis typically involves epoxidation of linalool using peracids (e.g., mCPBA) or enzymatic oxidation. To optimize yield:

- Parameter screening : Vary catalyst concentration, temperature, and solvent polarity. Use a factorial design to identify interactions between variables .

- Monitoring : Track reaction progress via TLC or GC-MS. Processed data (e.g., yield vs. time curves) should be tabulated in the main text, while raw chromatograms belong in appendices .

- Validation : Replicate trials under optimal conditions to confirm reproducibility. Report uncertainties (e.g., ±2% yield) with error bars in graphs .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound’s structural purity?

Methodological Answer:

- NMR : Assign peaks using - and -NMR, comparing chemical shifts to linalool derivatives. Use DEPT-135 or HSQC to resolve overlapping signals .

- MS : High-resolution ESI-MS confirms molecular weight. Fragment patterns should match literature for epoxidized monoterpenes .

- IR : Validate epoxy group presence via C-O-C stretch (~1250 cm). Include annotated spectra in supplementary materials .

Advanced: How can contradictory NMR data for this compound derivatives be resolved?

Methodological Answer:

- Cross-validation : Compare experimental -NMR with computational predictions (DFT-based tools like Gaussian). Discrepancies may arise from solvent effects or conformational isomers .

- 2D Techniques : Use NOESY or ROESY to clarify spatial arrangements of ambiguous protons .

- Contradiction analysis : If literature reports conflicting shifts, perform a meta-analysis of experimental conditions (e.g., solvent, temperature) to identify confounding variables .

Advanced: What strategies elucidate this compound’s biosynthetic pathway in plant systems?

Methodological Answer:

- Isotopic labeling : Feed -labeled precursors (e.g., geranyl pyrophosphate) to plant tissues and track incorporation via LC-MS/MS .

- Gene silencing : Use CRISPR/Cas9 to knock out putative oxidase genes and monitor metabolite depletion .

- Enzyme assays : Purify candidate cytochrome P450 enzymes and test in vitro activity with linalool. Report kinetic parameters (, ) in tables .

Basic: How should researchers assess this compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated stability studies : Expose samples to elevated temperatures (40–60°C), humidity, or light. Quantify degradation via HPLC at intervals (e.g., 0, 7, 14 days) .

- Kinetic modeling : Fit degradation data to zero- or first-order models. Include Arrhenius plots to predict shelf life .

- Statistical rigor : Use ANOVA to confirm significance of degradation rates across conditions .

Advanced: What computational approaches validate this compound’s proposed reaction mechanisms?

Methodological Answer:

- DFT calculations : Model transition states and intermediates for epoxidation. Compare activation energies () across mechanistic pathways .

- Molecular dynamics : Simulate solvent interactions to explain regioselectivity. Visualize trajectories with VMD or PyMOL .

- Validation : Benchmark computational results against experimental kinetic data. Discuss deviations in the context of approximations (e.g., implicit solvent models) .

Basic: How can researchers ensure analytical method validity for quantifying this compound in complex matrices?

Methodological Answer:

- Calibration curves : Use 5–7 concentration points with . Report LOD/LOQ based on signal-to-noise ratios .

- Recovery tests : Spike matrices (e.g., plant extracts) with known amounts and calculate recovery rates (target: 90–110%) .

- Specificity : Confirm no co-elution via diode-array UV spectra or MS/MS fragmentation .

Advanced: What interdisciplinary methods explore this compound’s ecological interactions?

Methodological Answer:

- Behavioral assays : Test insect electrophysiological responses to synthetic this compound using GC-EAD .

- Metabolomics : Pair LC-MS with PCA to identify co-occurring metabolites in plant tissues. Highlight correlations in heatmaps .

- Ethical rigor : For in vivo studies, justify sample sizes and include negative controls to minimize Type I errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.